Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine or piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, proteins, and other biomolecules, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- 7-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and cyano groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its fused ring structure enhances its stability and interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H8N4O2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
methyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H8N4O2/c1-6-3-8(10(15)16-2)13-9-7(4-11)5-12-14(6)9/h3,5H,1-2H3 |
InChI Key |
GNBKRMZIKMSIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C#N)C(=O)OC |
Origin of Product |
United States |
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